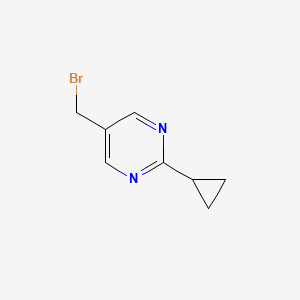

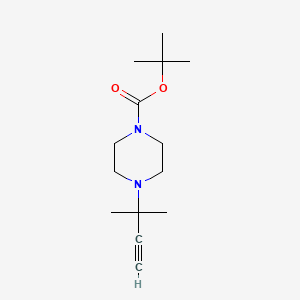

叔丁基4-(2-甲基丁-3-炔-2-基)哌嗪-1-甲酸酯

货号 B2612578

CAS 编号:

147539-53-5

分子量: 252.358

InChI 键: WFNQLXYKGVWFQO-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

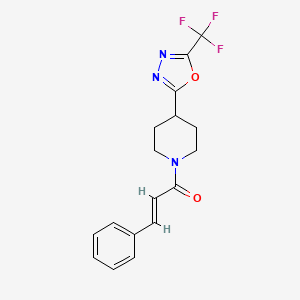

Tert-butyl 4-(2-methylbut-3-yn-2-yl)piperazine-1-carboxylate is a chemical compound with the CAS Number: 147539-53-5 . It has a molecular weight of 252.36 . The IUPAC name for this compound is tert-butyl 4- (1,1-dimethyl-2-propynyl)-1-piperazinecarboxylate .

Synthesis Analysis

The synthesis of this compound involves a modified Bruylants approach . The process of synthesizing quaternary carbons, particularly amine-bearing quaternary carbons, is well established .Molecular Structure Analysis

The piperazine ring in this compound is present in a chair conformation with di-equatorial substitution . Of the two N atoms, one is sp3 hybridized while the other is sp2 hybridized . Intermolecular interactions resulting from the crystal packing patterns were investigated using Hirshfeld surface analysis and fingerprint analysis .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 106-109 degrees Celsius .科学研究应用

晶体结构与化学合成

- Gumireddy 等人(2021 年)对类似位阻拥挤哌嗪衍生物的晶体结构的研究强调了其作为药理学有用核心的潜力,这是由于其新颖的化学性质和 N-叔丁基哌嗪亚结构上第二个氮原子的合成效用 (Ashwini Gumireddy 等人,2021 年)。

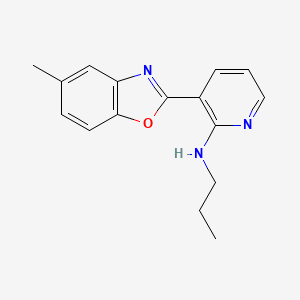

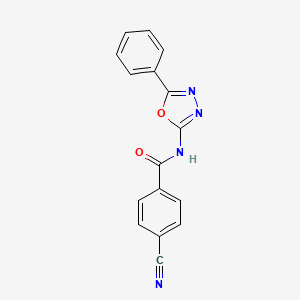

- Sanjeevarayappa 等人(2015 年)合成并表征了叔丁基 4-(5-(3-氟苯基)-1,2,4-恶二唑-3-基) 哌嗪-1-羧酸盐,突出了其晶体结构和中等的驱虫活性,从而展示了其在药物化学研究中的相关性 (C. Sanjeevarayappa 等人,2015 年)。

生物学评估和药理学潜力

- Kulkarni 等人(2016 年)讨论了两种 N-Boc 哌嗪衍生物的合成和表征,并研究了它们对几种微生物的抗菌和抗真菌活性。这项研究表明该化合物在开发新的抗菌剂方面的潜力 (B. Kulkarni 等人,2016 年)。

材料科学与缓蚀

- Praveen 等人(2021 年)研究了新型叔丁基 4-[(4-甲基苯基) 羰基] 哌嗪-1-羧酸盐在 1M HCl 中对碳钢的防腐蚀行为。这项研究揭示了该化合物在保护钢表面免受腐蚀方面的有效性,展示了其在材料科学和工程学中的重要性 (B. Praveen 等人,2021 年)。

安全和危害

属性

IUPAC Name |

tert-butyl 4-(2-methylbut-3-yn-2-yl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O2/c1-7-14(5,6)16-10-8-15(9-11-16)12(17)18-13(2,3)4/h1H,8-11H2,2-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFNQLXYKGVWFQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(C)(C)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(2-methylbut-3-yn-2-yl)piperazine-1-carboxylate | |

Synthesis routes and methods I

Procedure details

To a stirred mixture of 1-tert-butyloxycarbonylpiperazine (1.10 g, 5.91 mmol), 3-chloro-3-methyl-1-butyne (0.88 ml, 7.81 mmol), THF (10 ml), and NEt3 (1.10 ml, 7.91 mmol) under nitrogen was added copper(I) chloride (45 mg, 0.46 mmol). An exothermic reaction ensued and a precipitate formed. After stirring for 0.5 hours at room temperature water (20 ml) and 1 N aqueous hydrochloric acid (8 ml) were added and the mixture was concentrated under reduced pressure to ⅔ of its original volume. The mixture was washed with ethyl acetate (2×20 ml) and made basic by addition of potassium carbonate (approx. 4 g). Extraction with ethyl acetate (3×20 ml), washing of the combined extracts (30 ml brine), drying with magnesium sulphate, and concentration under reduced pressure yielded 1.15 g (77%) of the title compound as a colourless solid.

Synthesis routes and methods II

Procedure details

To a mixture of 1-(1,1-dimethylethoxycarbonyl)piperazine (3.29 g), copper powder (20 mg), cuprous chloride (20 mg), ether (4 ml), and water (1 ml) under nitrogen at 0° is added a solution of 3-chloro-3-methyl-1-butyne in ether (1 ml) in 4 portions over 15 min. The mixture is stirred at 20°-25° for 2 hr, diluted with ether (25 ml) and water (10 ml), and the layers are separated. The aqueous layer is extracted with ether (3×25 ml), and the combined organic layer is washed with saline (25 ml), dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to give a solid which is then chromatographed on silica gel (70-230, 100 g), eluting with ethyl acetate/hexane (25/75). Pooling of fractions giving an Rf =0.48 by TLC (ethyl acetate/hexane, 50/50) and removal of solvent under reduced pressure gives the title compound, mp 105.5°-107°.

[Compound]

Name

cuprous chloride

Quantity

20 mg

Type

reactant

Reaction Step One

Name

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3,5-Dimethoxyphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2612495.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-(dimethylamino)ethyl)oxalamide](/img/structure/B2612497.png)

![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-2-phenylethanesulfonamide](/img/structure/B2612499.png)

![3-methyl-1-phenyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2612501.png)

![N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2612502.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(methylthio)benzamide](/img/structure/B2612503.png)

![N-(2-chlorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2612505.png)

![Methyl 2-(6-ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2612509.png)

![ethyl 2-(1-methyl-1H-pyrazole-5-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2612512.png)